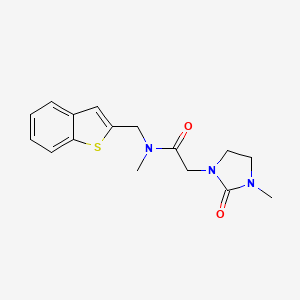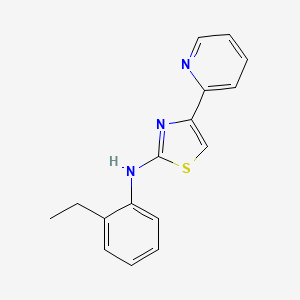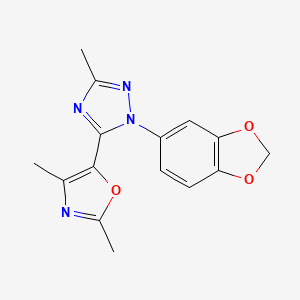![molecular formula C16H20N2OS B5668916 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)
4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves Mannich reactions, which are used to bridge molecules like 2-mercapto benzothiazole and morpholine, resulting in compounds with unique structural features and biological activities. For example, the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using specific catalysts has been documented, showcasing moderate in vitro activities against various microorganisms (Patil et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds often reveals a significant dihedral angle between key structural components, such as benzothiazole and morpholine planes, contributing to the compound's biological properties. For instance, the crystal structure of a Mannich base shows a methylene group bridging 2-mercapto benzothiazole and morpholine with specific angular and planar configurations (Franklin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)benzyl]morpholine derivatives may include interactions with beta-cyclodextrin, revealing insights into the compound's behavior in various pH conditions. These interactions can significantly influence the compound's spectral properties and potential as a molecular probe (Tang et al., 2004).
Physical Properties Analysis
The physical properties, including solubility and phase transition behaviors, play a crucial role in the compound's application potential. Studies on similar compounds within lipid bilayers have shown that their molecular organization can significantly affect their fluorescence properties and interactions with lipid components, offering valuable insights into their biological relevance (Kluczyk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the compound's potential applications. Electrochemical synthesis methods have demonstrated the ability to create complex disulfides, illustrating the compound's versatility and potential for creating novel derivatives with specific biological activities (Esmaili & Nematollahi, 2013).
特性
IUPAC Name |
4-[[3-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-13(2)20-16(17-12)15-5-3-4-14(10-15)11-18-6-8-19-9-7-18/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUFGFVGCHTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5668843.png)
![2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668859.png)
![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)
![6-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5668864.png)
![2-ethyl-9-(3-isoxazolylcarbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668870.png)

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)
![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)
![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)

![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)
![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)

![7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide](/img/structure/B5668944.png)